molecular formula C7H10N2O B2414343 (3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 894694-12-3

(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No. B2414343
CAS RN: 894694-12-3
M. Wt: 138.17
InChI Key: IQXHMGSFXYBOKQ-UHFFFAOYSA-N
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Description

“(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde” is a chemical compound that is related to 3,5-Dimethyl-1H-pyrazole . It is an organic compound with the formula (CH3C)2CHN2H . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which are similar to “this compound”, has been carried out via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Scientific Research Applications

Synthesis and Characterization of Complexes

(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde has been used in the synthesis and characterization of various metallomacrocyclic and monomeric palladium(II) complexes. These complexes exhibit different structures based on the solvent used during the reaction, demonstrating its versatile role in coordination chemistry and potential applications in material science and catalysis (Guerrero et al., 2008).

Biological Activity

A series of compounds derived from this compound demonstrated significant antibacterial activity against various bacterial species. This indicates the potential of these compounds in pharmaceutical applications, especially in the development of new antibacterial agents (Al-Smaisim, 2012).

Chemical Synthesis

This compound has been pivotal in the synthesis of various derivatives, showcasing its importance in organic synthesis. For example, it's involved in the Vilsmeier-Haak formylation process to produce specific derivatives, indicating its utility in the synthesis of complex organic molecules (Attaryan et al., 2006).

Applications in Chemistry

The compound has also been used in the synthesis of various heterocyclic compounds, demonstrating its versatility and importance in the field of chemistry. Its role in the formation of complex structures with potential applications in various domains like catalysis, material science, and pharmaceuticals is noteworthy (Zaitsev et al., 2005).

Mechanism of Action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s known that substituted 5-(3,5-dimethyl-1h-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile differently react with nitrogen bases having different numbers of labile hydrogen atoms . Treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5, the ozaxole ring remaining unchanged . Their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .

Biochemical Pathways

It’s known that hydrazine hydrate acts in a similar way to primary amines, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .

Pharmacokinetics

A similar compound, (s)-3-(3-(3,5-dimethyl-1h-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

It’s known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Action Environment

It’s known that the compound’s reactivity can be influenced by the presence of nitrogen bases with different numbers of labile hydrogen atoms .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-5-7(2)9(8-6)3-4-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXHMGSFXYBOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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